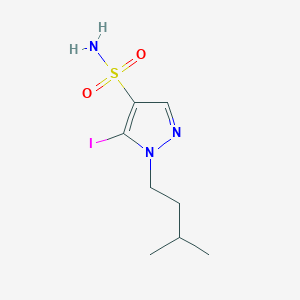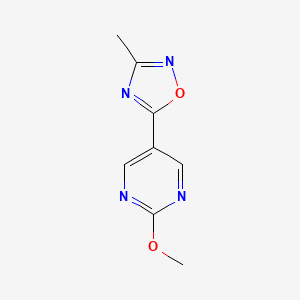
Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-8-methoxy-” is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It is part of a large group of natural products known as isoquinoline alkaloids . These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), have diverse biological activities against various pathogens and neurodegenerative disorders .
Chemical Reactions Analysis
As a derivative of isoquinoline, “Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-8-methoxy-” may undergo similar chemical reactions. For instance, tetrahydroisoquinoline, a related compound, can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . It can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Aplicaciones Científicas De Investigación
Synthesis and Properties
Fluorinated isoquinolines, including “Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-8-methoxy-”, have unique characteristics such as biological activities and light-emitting properties . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
Pharmaceutical Applications
Fluorinated isoquinolines are important components of pharmaceuticals . The introduction of fluorine atoms often enhances the biological activity of fluorinated compounds . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease .
Agricultural Applications
A number of fluorinated quinolines have found application in agriculture . The specific applications are not detailed in the sources, but it’s common for such compounds to be used in pesticides and herbicides.
Materials Science
Fluorinated isoquinolines are also essential in materials sciences because they exhibit useful physical properties . They have been used as components for liquid crystals .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinoline derivatives have been used in the development of organic light-emitting diodes (OLEDs) . The unique light-emitting properties of these compounds make them suitable for this application.
Supramolecular Chemistry
Fluorinated isoquinolines have applications in supramolecular chemistry . While the specific applications are not detailed in the sources, supramolecular chemistry often involves the design and synthesis of complex structures for various purposes, such as sensing, catalysis, and drug delivery.
Mecanismo De Acción
Target of Action
Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-8-methoxy-, as a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds, which include isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-8-methoxy-, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCREAXVBZKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1368777-04-1 |
Source


|
| Record name | 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2635827.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione](/img/structure/B2635829.png)

![(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2635832.png)
![1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2635834.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2635836.png)
![Ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B2635837.png)


![N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2635845.png)

